molecular formula C15H23NO4 B14688907 Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile CAS No. 29437-34-1

Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile

Cat. No.: B14688907
CAS No.: 29437-34-1
M. Wt: 281.35 g/mol
InChI Key: BKRQZYNCQDTKLQ-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , ethyl prop-2-enoate , and prop-2-enenitrile are organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid, while prop-2-enenitrile is a nitrile derivative. These compounds are known for their reactivity and versatility in various chemical processes.

Preparation Methods

Butyl prop-2-enoate

Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The crude ester obtained from the reaction undergoes derecombination, extraction, and rectification to yield the finished product .

Chemical Reactions Analysis

Mechanism of Action

Butyl prop-2-enoate

In rodent models, butyl prop-2-enoate is metabolized by carboxylesterase or reactions with glutathione. This detoxification process produces acrylic acid, butanol, and mercapturic acid waste, which are excreted .

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a reactant for homologous alkyl acrylates through transesterification with higher alcohols. This reaction is catalyzed by acidic or basic conditions .

Comparison with Similar Compounds

Butyl prop-2-enoate

Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts different physical properties such as lower volatility and higher boiling point .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is similar to butyl prop-2-enoate and methyl prop-2-enoate. Its uniqueness lies in its balance of reactivity and physical properties, making it suitable for a wide range of applications in polymer production .

Conclusion

Butyl prop-2-enoate, ethyl prop-2-enoate, and prop-2-enenitrile are versatile compounds with significant industrial and scientific applications. Their unique chemical properties and reactivity make them valuable in various fields, including polymer production, pharmaceuticals, and coatings.

Properties

CAS No.

29437-34-1

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enenitrile

InChI

InChI=1S/C7H12O2.C5H8O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2

InChI Key

BKRQZYNCQDTKLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N

physical_description

Liquid

Related CAS

29437-34-1

Origin of Product

United States

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